molecular formula C7H9ClN2O B12087850 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde

1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12087850
M. Wt: 172.61 g/mol
InChI Key: NOJPBDHUOPXGNF-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde is a versatile pyrazole-based chemical building block designed for research and development applications. As a derivative of 1H-pyrazole-4-carbaldehyde, this compound features a reactive aldehyde group and a chloropropyl side chain, making it a valuable scaffold in organic and medicinal chemistry synthesis . The aldehyde group is a key functional handle for further chemical transformations, such as condensation reactions to form Schiff bases or as a precursor for heterocyclic ring expansion, which is common in creating pyrazolo[3,4-b]pyridines and other fused systems . The 3-chloropropyl substituent on the pyrazole ring can be utilized in nucleophilic substitution reactions, allowing researchers to tether the pyrazole core to other molecular structures or to create novel functional materials . This compound is intended for use in early discovery research and is supplied as-is. Researchers are responsible for confirming the product's identity and purity. It is strictly for research use and is not intended for diagnostic or therapeutic applications. Handle with appropriate personal protective equipment in a well-ventilated place, and refer to the Safety Data Sheet for detailed hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

1-(3-chloropropyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C7H9ClN2O/c8-2-1-3-10-5-7(6-11)4-9-10/h4-6H,1-3H2

InChI Key

NOJPBDHUOPXGNF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1CCCCl)C=O

Origin of Product

United States

Preparation Methods

Pyrazole Core Construction via Hydrazone Cyclization

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups into aromatic systems. As demonstrated in the synthesis of 1,3-diphenylpyrazole-4-carboxaldehyde, acetophenone phenylhydrazine undergoes cyclization with the Vilsmeier-Haack reagent (POCl₃/DMF) to yield the pyrazole-4-carbaldehyde scaffold. For 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde, the hydrazine precursor must incorporate a 3-chloropropyl group.

Reaction Scheme

  • Hydrazone Formation : Condensation of 3-chloropropyl ketone with hydrazine.

  • Cyclization : Treatment with POCl₃/DMF at 70–80°C to form this compound.

Optimization Notes

  • Excess POCl₃ (2–3 equiv) ensures complete cyclization.

  • Yields for analogous compounds range from 65–80%.

Direct N-Alkylation of Pyrazole-4-carbaldehyde Derivatives

Alkylation of 1H-Pyrazole-4-carbaldehyde

1H-Pyrazole-4-carbaldehyde (CAS 35344-95-7) serves as a starting material for N-alkylation. As reported in the synthesis of SEM-protected pyrazoles, alkylation with 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ or NaH) introduces the 3-chloropropyl group at the N-1 position.

Procedure

  • Substrate : 1H-Pyrazole-4-carbaldehyde (1 equiv).

  • Alkylating Agent : 1-Bromo-3-chloropropane (1.2 equiv).

  • Base : K₂CO₃ (2 equiv) in DMF at 60°C for 12 h.

  • Yield : ~70% (estimated from analogous reactions).

Challenges

  • Competing O-alkylation is mitigated by polar aprotic solvents (DMF, DMSO).

  • Regioselectivity for N-1 over N-2 alkylation is ensured sterically.

Oxidation of 4-Hydroxymethylpyrazole Precursors

MnO₂-Mediated Oxidation

A two-step approach involves synthesizing 1-(3-chloropropyl)-1H-pyrazole-4-methanol followed by oxidation to the aldehyde. This method, adapted from ChemicalBook, uses MnO₂ in acetone at 60°C for 4 h.

Steps

  • Alkylation : 1H-Pyrazole-4-methanol + 1-bromo-3-chloropropane → 1-(3-chloropropyl)-1H-pyrazole-4-methanol.

  • Oxidation : MnO₂ (10 equiv) in acetone, 60°C, 4 h → aldehyde.

Yield Data

  • Oxidation step yield: 52.3%.

  • Overall yield (alkylation + oxidation): ~40% (estimated).

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages
Vilsmeier-HaackHydrazonesPOCl₃/DMF65–80%One-pot cyclization/formylation
Direct Alkylation1H-Pyrazole-4-carbaldehyde1-Bromo-3-chloropropane~70%Simplicity, fewer steps
MnO₂ Oxidation1-(3-Chloropropyl)-4-methanolMnO₂~40%Mild conditions
Reductive DehalogenationHalopyrazolecarbaldehydesTriethylamineN/APotential for scalability

Mechanistic Insights and Side Reactions

Vilsmeier-Haack Reaction Dynamics

The Vilsmeier-Haack reagent (POCl₃/DMF) generates a chloroiminium intermediate, which electrophilically formylates the pyrazole ring at the 4-position. Competing formylation at the 3-position is minimized by steric hindrance from the 3-chloropropyl group.

Alkylation Regioselectivity

N-1 alkylation dominates due to lower steric hindrance compared to N-2. DFT studies suggest a 5–10 kcal/mol preference for N-1 transition states in pyrazoles .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: 1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(3-chloropropyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in various scientific domains, particularly in pharmaceutical development, agricultural chemistry, material science, and analytical chemistry. This article provides a comprehensive overview of its applications, supported by data and case studies.

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique chemical structure allows for modulation of biological activity, making it particularly valuable in the development of drugs targeting inflammatory diseases and cancer. Research has demonstrated that derivatives of pyrazole compounds exhibit promising anti-inflammatory and anticancer properties. For example, studies have indicated that pyrazole derivatives can inhibit specific pathways involved in tumor growth and inflammation, leading to potential therapeutic applications in oncology and rheumatology .

Case Study: Anti-Cancer Activity
A study highlighted the synthesis of novel pyrazole derivatives from 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde, which showed significant cytotoxic effects against various cancer cell lines. The derivatives were tested for their ability to induce apoptosis and inhibit cell proliferation, revealing their potential as anticancer agents .

Agricultural Chemistry

In agricultural chemistry, 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde is utilized in formulating agrochemicals. Its effectiveness as a potent insecticide contributes to pest control strategies that enhance crop yield and protect food supplies. Research has shown that pyrazole-based compounds can disrupt the nervous systems of pests, leading to effective management of agricultural pests without harming beneficial insects .

Case Study: Insecticidal Properties
Field trials have demonstrated the efficacy of pyrazole derivatives in controlling pest populations in crops such as maize and rice. These studies reported a significant reduction in pest damage and an increase in crop yields when using formulations containing this compound .

Material Science

The compound is also explored for its potential applications in material science. It is being investigated for the development of new materials, including polymers and coatings that require specific thermal and mechanical properties. The incorporation of pyrazole moieties into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Data Table: Material Properties Comparison
PropertyPyrazole-Modified PolymerConventional Polymer
Thermal StabilityHighModerate
Mechanical StrengthEnhancedStandard
Chemical ResistanceSuperiorModerate

Analytical Chemistry

In analytical chemistry, 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde serves as a reference standard for detecting and quantifying similar compounds in complex mixtures. Its application ensu

Mechanism of Action

The mechanism of action of 1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the chloropropyl and aldehyde groups allows the compound to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

1-(3-chloropropyl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:

    1-(3-chloropropyl)-1H-pyrazole-4-methanol: This compound has a hydroxyl group instead of an aldehyde group, which may affect its reactivity and biological activity.

    1-(3-chloropropyl)-1H-pyrazole-4-carboxylic acid: The presence of a carboxylic acid group instead of an aldehyde group can influence the compound’s solubility and interaction with biological targets.

    1-(3-chloropropyl)-1H-pyrazole-4-nitrile:

Biological Activity

1-(3-Chloropropyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, characterized by a pyrazole ring substituted with a chloropropyl group and a formyl group at the 4-position. This compound has attracted attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and antitumor properties. This article reviews the synthesis, biological activity, and potential applications of this compound based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C₈H₈ClN₃O. The compound can be synthesized through various methods, including the Vilsmeier-Haack reaction, which allows for the introduction of the formyl group while maintaining the integrity of the pyrazole structure. The following table summarizes some synthetic routes and their outcomes:

Synthesis Method Description Yield
Vilsmeier-Haack ReactionReaction with phosphorus oxychloride and DMFHigh
Condensation ReactionsUsing hydrazine derivatives with aldehydesModerate
Cyclization MethodsCyclization of substituted hydrazinesVariable

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

  • Case Study: A derivative similar to this compound showed an MIC (Minimum Inhibitory Concentration) of 4 µg/mL against MRSA, indicating potent antibacterial activity .

Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory effects. They often act as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

  • Research Findings: In in vivo models, compounds with similar structures exhibited up to 85% inhibition of TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antitumor Activity

The antitumor potential of pyrazole derivatives has been explored extensively. These compounds have shown promising results in inhibiting cancer cell lines by targeting specific pathways involved in tumor growth.

  • Example: A related pyrazole derivative demonstrated significant cytotoxicity against prostate cancer cell lines with IC50 values around 2 µM, suggesting potential for further development as anticancer agents .

The biological activity of this compound and its derivatives can be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition: Many pyrazole compounds inhibit key enzymes involved in inflammation and tumor progression.
  • Receptor Modulation: Some derivatives may act as agonists or antagonists at specific receptors, influencing cellular signaling pathways.

Q & A

Advanced Question

  • Antimicrobial Assays : Use microbroth dilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Enzyme Inhibition : Screen against kinases or oxidoreductases via fluorescence-based assays (e.g., NADH depletion).
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
    Note : The chloropropyl group may enhance membrane permeability, but verify solubility in DMSO/PBS mixtures to avoid false negatives .

How can conflicting data on regioselectivity in derivative synthesis be reconciled?

Advanced Question
Conflicting reports on substitution patterns (e.g., 4- vs. 5-position reactivity) often arise from divergent reaction conditions. Conduct kinetic vs. thermodynamic control experiments :

  • Low temperature (<0°C) favors kinetic products (e.g., 4-substitution).
  • High temperature (>80°C) drives thermodynamic stabilization (e.g., 5-substitution via ring rearrangement). Validate using HPLC-MS and computational modeling .

What are the best practices for storing and handling this compound to prevent degradation?

Basic Question

  • Storage : Keep under inert gas (Ar) at –20°C in amber vials to avoid aldehyde oxidation.
  • Handling : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the chloropropyl group .

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